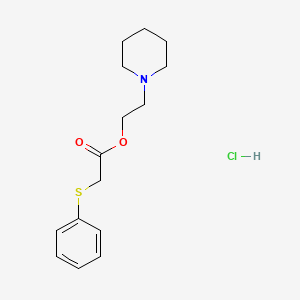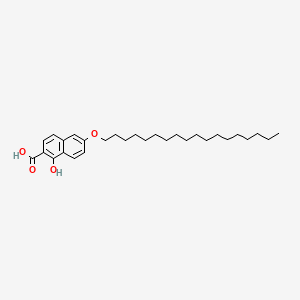![molecular formula C15H20N2O3 B14674680 N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea CAS No. 40080-44-2](/img/structure/B14674680.png)
N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea is a chemical compound that features a unique structure combining an epoxide group, a phenyl ring, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea typically involves multiple steps. One common approach starts with the preparation of the phenyl ring substituted with an epoxide and an allyl group. This intermediate is then reacted with ethyl isocyanate to form the final urea compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where epoxide-containing compounds have shown efficacy.
Industry: It is used in the production of polymers and materials with specific properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenyl ring and urea moiety can also interact with hydrophobic and hydrogen-bonding sites, respectively, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]phenyl}urea: Lacks the allyl group, which may affect its reactivity and applications.
N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-methylphenyl}urea: Contains a methyl group instead of an allyl group, leading to different chemical properties.
N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}carbamate: Similar structure but with a carbamate group instead of a urea group, which can alter its biological activity.
Uniqueness
N-Ethyl-N’-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea is unique due to the presence of both an epoxide group and an allyl group on the phenyl ring, which provides it with distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
40080-44-2 |
|---|---|
Fórmula molecular |
C15H20N2O3 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
1-ethyl-3-[4-(oxiran-2-ylmethoxy)-3-prop-2-enylphenyl]urea |
InChI |
InChI=1S/C15H20N2O3/c1-3-5-11-8-12(17-15(18)16-4-2)6-7-14(11)20-10-13-9-19-13/h3,6-8,13H,1,4-5,9-10H2,2H3,(H2,16,17,18) |
Clave InChI |
SJOVDCUSOZAOAF-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=CC(=C(C=C1)OCC2CO2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)
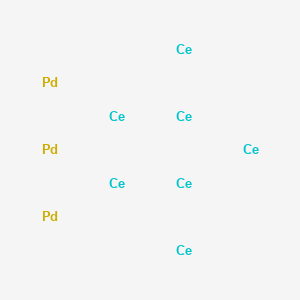
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)

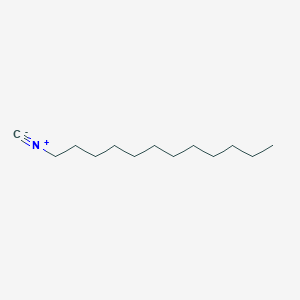
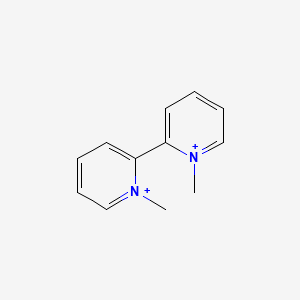
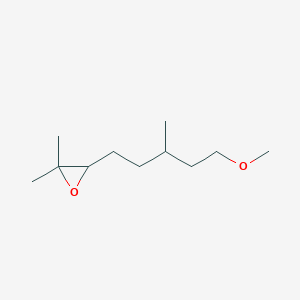
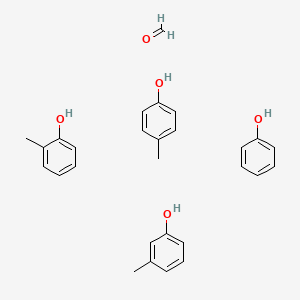

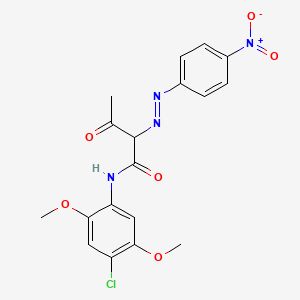
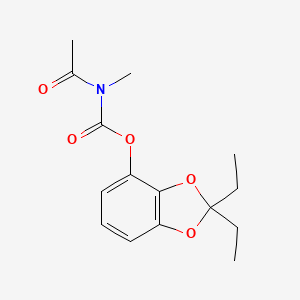
![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
